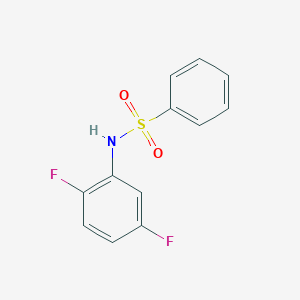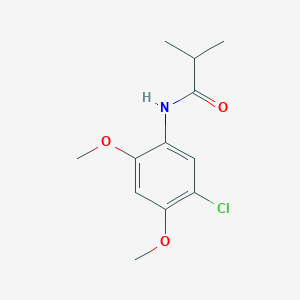
N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMABN is a synthetic compound that belongs to the class of acenaphthene derivatives. It was first synthesized in 1991 by researchers at the University of Alberta, Canada, and has since been studied for its potential therapeutic properties. DMABN has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models.
Mechanism of Action
The exact mechanism of action of DMABN is not fully understood, but it is believed to act through multiple pathways. DMABN has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, DMABN has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
DMABN has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibit the activity of COX-2. DMABN has also been shown to activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant and anti-inflammatory genes. Additionally, DMABN has been shown to inhibit the activity of HDACs, leading to changes in gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using DMABN in lab experiments is its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. DMABN has also been shown to have low toxicity in preclinical models. However, one limitation of using DMABN in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on DMABN. One direction is to further investigate its potential therapeutic properties, including its anti-inflammatory, anti-tumor, and neuroprotective effects, in various preclinical models. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient synthesis methods for DMABN and improving its solubility in aqueous solutions for better bioavailability and efficacy.
In conclusion, DMABN is a synthetic compound that has shown potential therapeutic properties in various preclinical models. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further research. However, its limited solubility in aqueous solutions may affect its bioavailability and efficacy. Further research is needed to fully understand its mechanism of action and identify its molecular targets, as well as to develop more efficient synthesis methods and improve its solubility for better bioavailability and efficacy.
Synthesis Methods
The synthesis of DMABN involves the reaction of 1,2-dihydroacenaphthylene with 2-methoxybenzoyl chloride in the presence of a base catalyst. The reaction yields DMABN as a white crystalline solid with a melting point of 149-150°C.
Scientific Research Applications
DMABN has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in various preclinical models, including reducing the production of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase-2 (COX-2). DMABN has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DMABN has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-18-8-3-2-6-16(18)20(22)21-17-12-11-14-10-9-13-5-4-7-15(17)19(13)14/h2-8,11-12H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYFGJGHZIODQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acenaphthen-5-yl-2-methoxy-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)





![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)
![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)



![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)

